N-Methyl-1-(3-methylphenyl)methanamine;hydrochloride
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Overview
Description
N-Methyl-1-(3-methylphenyl)methanamine;hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of a methyl group attached to the nitrogen atom and a 3-methylphenyl group attached to the methanamine backbone. This compound is often used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
N-Methyl-1-(3-methylphenyl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(3-methylphenyl)methanamine;hydrochloride typically involves the methylation of 3-methylbenzylamine. One common method is the reductive amination of 3-methylbenzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methyl-1-(3-methylphenyl)methanamine;hydrochloride can undergo oxidation reactions to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the methyl group on the nitrogen can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: N-Methyl-1-(3-methylphenyl)methanamine N-oxide.
Reduction: Secondary amines such as N-methyl-3-methylphenylamine.
Substitution: Various substituted amines depending on the substituent introduced.
Mechanism of Action
The mechanism of action of N-Methyl-1-(3-methylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include neurotransmitter signaling, enzyme catalysis, or receptor-ligand binding, depending on the specific application.
Comparison with Similar Compounds
- N-Methyl-1-phenylmethanamine;hydrochloride
- N-Methyl-1-naphthalenemethylamine;hydrochloride
- N-Methyl-1-(2-methylphenyl)methanamine;hydrochloride
Comparison:
- N-Methyl-1-phenylmethanamine;hydrochloride: Similar structure but lacks the methyl group on the phenyl ring, which may affect its reactivity and binding properties.
- N-Methyl-1-naphthalenemethylamine;hydrochloride: Contains a naphthalene ring instead of a phenyl ring, leading to different steric and electronic effects.
- N-Methyl-1-(2-methylphenyl)methanamine;hydrochloride: The position of the methyl group on the phenyl ring is different, which can influence the compound’s chemical behavior and interactions.
Properties
IUPAC Name |
N-methyl-1-(3-methylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-8-4-3-5-9(6-8)7-10-2;/h3-6,10H,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTPNIRUXCBJJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2490432-03-4 |
Source
|
Record name | methyl[(3-methylphenyl)methyl]amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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